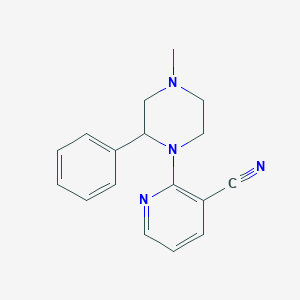

2-(4-Methyl-2-phenylpiperazin-1-yl)pyridine-3-carbonitrile

Description

Properties

IUPAC Name |

2-(4-methyl-2-phenylpiperazin-1-yl)pyridine-3-carbonitrile | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H18N4/c1-20-10-11-21(17-15(12-18)8-5-9-19-17)16(13-20)14-6-3-2-4-7-14/h2-9,16H,10-11,13H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DHUHYBBSQWQGSN-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1CCN(C(C1)C2=CC=CC=C2)C3=C(C=CC=N3)C#N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H18N4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40432063 | |

| Record name | 2-(4-Methyl-2-phenylpiperazin-1-yl)pyridine-3-carbonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40432063 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

278.35 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

61337-88-0 | |

| Record name | 2-(4-Methyl-2-phenylpiperazin-1-yl)pyridine-3-carbonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40432063 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

2-(4-Methyl-2-phenylpiperazin-1-yl)pyridine-3-carbonitrile chemical structure

An In-depth Technical Guide to 2-(4-Methyl-2-phenylpiperazin-1-yl)pyridine-3-carbonitrile

Introduction and Significance

This compound is a heterocyclic organic compound of significant interest in medicinal chemistry and pharmaceutical development. Its core structure features a pyridine ring substituted with a nitrile group and a phenylpiperazine moiety. This compound is primarily recognized as a key intermediate in the synthesis of Mirtazapine, a tetracyclic antidepressant used in the treatment of major depressive disorder.[1][2] Understanding the synthesis, structure, and reactivity of this precursor is crucial for process optimization, impurity profiling, and the development of novel analogues in drug discovery programs. This guide provides a detailed technical overview for researchers, chemists, and drug development professionals working with this molecule.

Chemical Structure and Physicochemical Properties

The molecular architecture of this compound, with its distinct functional groups and stereocenter, dictates its chemical behavior and physical properties.

Molecular Structure

The compound consists of a pyridine ring, a piperazine ring, a phenyl group, a methyl group, and a nitrile functional group. The piperazine ring is attached to the C2 position of the pyridine, and the nitrile group is at the C3 position. The phenyl group is attached to the C2 position of the piperazine ring, creating a chiral center. The piperazine ring typically adopts a stable chair conformation.[1][2]

Caption: 2D Structure of the title compound.

Identifiers and Physicochemical Data

Key identifiers and computed properties provide a fundamental dataset for the handling and characterization of this compound.[3]

| Identifier Type | Value |

| IUPAC Name | This compound |

| CAS Number | 61337-88-0 |

| Molecular Formula | C₁₇H₁₈N₄ |

| Molecular Weight | 278.35 g/mol |

| InChIKey | DHUHYBBSQWQGSN-UHFFFAOYSA-N |

| SMILES | CN1CCN(C(C1)C2=CC=CC=C2)C3=C(C=CC=N3)C#N |

| XLogP3 | 2.4 |

| Hydrogen Bond Donors | 0 |

| Hydrogen Bond Acceptors | 4 |

Synthesis and Reaction Mechanism

The most logical and industrially relevant synthesis of this molecule is via a nucleophilic aromatic substitution (SNAr) reaction. This pathway involves the coupling of a suitably activated pyridine precursor with a substituted piperazine.

Proposed Synthetic Pathway

The synthesis is achieved by reacting 2-chloropyridine-3-carbonitrile with 1-methyl-3-phenylpiperazine. The chlorine atom at the C2 position of the pyridine ring is activated by the electron-withdrawing nitrile group at the C3 position, making it susceptible to nucleophilic attack by the secondary amine of the piperazine.[4][5]

Caption: Proposed SNAr synthesis pathway.

Experimental Protocol (Hypothetical)

This protocol is based on established methodologies for similar SNAr reactions involving piperazines and chloropyridines.[4][6]

-

Reactor Setup: To a dry, three-necked round-bottom flask equipped with a magnetic stirrer, reflux condenser, and nitrogen inlet, add 2-chloropyridine-3-carbonitrile (1.0 eq), 1-methyl-3-phenylpiperazine (1.05 eq), and anhydrous potassium carbonate (2.0 eq).

-

Solvent Addition: Add anhydrous N,N-Dimethylformamide (DMF) to the flask to achieve a substrate concentration of approximately 0.5 M.

-

Reaction: Heat the reaction mixture to 80-100 °C under a nitrogen atmosphere. Monitor the reaction progress by Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC) until the starting material is consumed (typically 6-12 hours).

-

Work-up: Cool the mixture to room temperature and pour it into ice-cold water. A solid precipitate should form.

-

Isolation: Collect the crude product by vacuum filtration and wash thoroughly with water to remove inorganic salts and residual DMF.

-

Purification: Dry the crude solid under vacuum. If necessary, purify the product further by recrystallization from a suitable solvent system (e.g., ethanol/water or isopropanol) or by column chromatography on silica gel.

-

Rationale: The use of a polar aprotic solvent like DMF is ideal as it solubilizes the reactants but does not interfere with the nucleophilic attack. An inorganic base like K₂CO₃ is required to neutralize the HCl generated during the reaction, driving the equilibrium towards the product. Heating is necessary to overcome the activation energy of the substitution reaction.

Structural Elucidation and Characterization

A combination of spectroscopic techniques is essential to confirm the identity and purity of the synthesized compound. The following data are predicted based on the known structure and analogous compounds.[4]

| Technique | Expected Observations |

| ¹H NMR | - Aromatic Protons: Multiple signals between 7.0-8.5 ppm for the phenyl and pyridine ring protons. - Methine Proton (C*H): A distinct signal (likely a multiplet) for the proton at the chiral center of the piperazine ring. - Piperazine Protons: A complex series of multiplets for the six methylene protons on the piperazine ring. - Methyl Protons: A singlet at ~2.3-2.5 ppm for the N-CH₃ group. |

| ¹³C NMR | - Nitrile Carbon (C≡N): A characteristic signal around 117-120 ppm. - Aromatic Carbons: Multiple signals in the 110-160 ppm range. - Aliphatic Carbons: Signals for the piperazine ring carbons and the N-methyl carbon in the 40-60 ppm range. |

| IR Spectroscopy | - C≡N Stretch: A sharp, strong absorption band at approximately 2210-2230 cm⁻¹. - C-H Aromatic Stretch: Peaks just above 3000 cm⁻¹. - C-H Aliphatic Stretch: Peaks just below 3000 cm⁻¹. |

| Mass Spec (MS) | - Molecular Ion (M⁺): A prominent peak at m/z = 278.15, corresponding to the molecular formula C₁₇H₁₈N₄. |

Reactivity and Key Chemical Transformations

The primary reactivity of interest for this molecule involves the transformation of the nitrile group, which serves as a masked carboxylic acid.

Hydrolysis of the Nitrile Group

The nitrile can be hydrolyzed under basic conditions to yield the corresponding carboxylic acid, 2-(4-methyl-2-phenylpiperazin-1-yl)pyridine-3-carboxylic acid. This reaction is a critical step in certain synthetic routes that utilize the nitrile as a stable intermediate.[2]

Caption: Hydrolysis of the nitrile to a carboxylic acid.

Validated Experimental Protocol: Nitrile Hydrolysis

The following protocol has been adapted from published literature for the hydrolysis of this compound.[2]

-

Reaction Setup: In a suitable reactor, suspend this compound (54 g, 0.194 mol) and potassium hydroxide (60.93 g, 1.086 mol) in 1-butanol (162 g).

-

Heating: Heat the mixture to reflux (approximately 125-135 °C) and maintain for 7 hours.

-

Solvent Removal: After cooling, remove the 1-butanol by vacuum distillation.

-

Extraction: Add water and toluene to the residue. Separate the aqueous and organic phases.

-

Neutralization: Neutralize the aqueous solution with hydrochloric acid to a pH of 6.5–7.0.

-

Isolation: Evaporate the water and add toluene to the residue. Filter off the inorganic salts.

-

Final Product: Evaporate the toluene from the filtrate to dryness to yield the crude 2-(4-methyl-2-phenylpiperazin-1-yl)pyridine-3-carboxylic acid. The reported yield for this transformation is approximately 90%.[2]

References

-

Li, A.-J., Zhang, X.-H., Sun, W.-Q., Zhou, X.-Q., & Liu, D.-Z. (2008). 2-(4-Methyl-2-phenylpiperazin-4-ium-1-yl)pyridine-3-carboxylate dihydrate. Acta Crystallographica Section E: Structure Reports Online, 64(5), o1234. Available at: [Link]

-

Al-Najjar, B. O., Al-Salahi, R. A., & El-Tahir, K. E. H. (2013). 2-(4-Methylpiperazin-1-yl)-4-phenyl-6-(thiophen-2-yl)-pyridine-3-carbonitrile. Molbank, 2013(2), M794. Available at: [Link]

-

Li, A.-J., Zhang, X.-H., Sun, W.-Q., Zhou, X.-Q., & Liu, D.-Z. (2008). 2-(4-Methyl-2-phenylpiperazin-4-ium-1-yl)pyridine-3-carboxylate dihydrate. Acta Crystallographica Section E, E64, o1234. Available at: [Link]

-

PubChem. (n.d.). 1-(3-Carboxy-2-pyridyl)-4-methyl-2-phenylpiperazine. National Center for Biotechnology Information. Retrieved from [Link]

-

PubChem. (n.d.). This compound. National Center for Biotechnology Information. Retrieved from [Link]

-

Chempanda. (n.d.). Chloropyridine: Common isomorphs, synthesis, reactions and applications. Retrieved from [Link]

-

Semantic Scholar. (n.d.). Synthesis and characterization of a series of phenyl piperazine based ligands. Retrieved from [Link]

Sources

- 1. researchgate.net [researchgate.net]

- 2. 2-(4-Methyl-2-phenylpiperazin-4-ium-1-yl)pyridine-3-carboxylate dihydrate - PMC [pmc.ncbi.nlm.nih.gov]

- 3. This compound | C17H18N4 | CID 9864066 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. mdpi.com [mdpi.com]

- 5. chempanda.com [chempanda.com]

- 6. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

2-(4-Methyl-2-phenylpiperazin-1-yl)pyridine-3-carbonitrile IUPAC name

An In-depth Technical Guide to 2-(4-Methyl-2-phenylpiperazin-1-yl)pyridine-3-carbonitrile

Audience: Researchers, scientists, and drug development professionals.

Abstract

This technical guide provides a comprehensive overview of this compound, a pivotal chemical intermediate in the synthesis of the tetracyclic antidepressant, Mirtazapine. This document delineates its chemical identity, physicochemical properties, synthetic pathways, and critical chemical transformations. By synthesizing information from peer-reviewed literature and patent filings, this guide offers detailed experimental protocols and mechanistic insights, designed to support researchers and process chemists in the field of pharmaceutical development. The structural and analytical characterization of the compound is also discussed, providing a complete profile for laboratory and industrial applications.

Compound Identification and Physicochemical Properties

This compound is a heterocyclic compound whose significance is almost exclusively tied to its role as a precursor in pharmaceutical manufacturing. Its identity and key properties are summarized below.

Nomenclature and Chemical Identifiers

A consistent and accurate identification is paramount for regulatory and research purposes.

| Identifier | Value | Source |

| IUPAC Name | This compound | [1] |

| CAS Number | 61337-88-0 | [1] |

| Molecular Formula | C₁₇H₁₈N₄ | [1] |

| Molecular Weight | 278.35 g/mol | [1] |

| Synonyms | 2-(4-Methyl-2-phenylpiperazin-1-yl)nicotinonitrile; 1-(3-Cyano-2-pyridyl)-4-methyl-2-phenylpiperazine; Mirtazapine Impurity 23 | [1] |

Computed Physicochemical Properties

These computed values are essential for predicting the compound's behavior in various solvents and biological systems, aiding in the design of purification and formulation protocols.

| Property | Value | Source |

| XLogP3 | 2.4 | [1] |

| Hydrogen Bond Donors | 0 | [1] |

| Hydrogen Bond Acceptors | 4 | [1] |

| Exact Mass | 278.153146591 Da | [1] |

| Topological Polar Surface Area | 43.2 Ų | [1] |

Structural Information

The molecule consists of a pyridine ring substituted at the 2-position with a 4-methyl-2-phenylpiperazine moiety and a nitrile group at the 3-position. X-ray crystallographic studies of its direct downstream derivative, 2-(4-methyl-2-phenylpiperazin-4-ium-1-yl)pyridine-3-carboxylate, confirm that the central piperazine ring adopts a stable chair conformation.[2][3] This conformation is critical for its reactivity and interaction with other molecules.

Role in Pharmaceutical Synthesis: The Mirtazapine Pathway

The industrial and scientific value of this compound stems from its position as a late-stage intermediate in the synthesis of Mirtazapine.[2][3][4] Mirtazapine is an atypical antidepressant used to treat major depressive disorder. This nitrile compound represents a key molecular scaffold that undergoes specific transformations to yield the final active pharmaceutical ingredient (API).

The diagram below illustrates the strategic position of the nitrile intermediate in the synthetic route towards Mirtazapine, highlighting the two primary conversion pathways.

Caption: A typical workflow for the synthesis of the title compound.

Key Chemical Transformations

The nitrile group is a versatile functional group that allows for two primary transformations en route to Mirtazapine. The choice of pathway often depends on factors like reagent cost, scalability, and safety.

Pathway 1: Hydrolysis to Carboxylic Acid

This is a well-documented and robust method involving the hydrolysis of the nitrile to a carboxylic acid, which is then further processed. [2][3] Expertise & Experience: The choice of a high-boiling alcohol like 1-butanol as the solvent is strategic. It allows the reaction to be conducted at the high temperatures (125-135°C) required for the saponification of the sterically hindered nitrile, while also being a suitable medium for the potassium hydroxide base.

Protocol: Hydrolysis of this compound [2][3]

-

Reagent Charging: To a suitable reaction vessel, add 1-butanol (3 volumes, e.g., 162 g).

-

Addition of Reactants: Add this compound (1 equivalent, e.g., 54 g, 0.2 mol) and powdered potassium hydroxide (e.g., 60.93 g).

-

Heating: Heat the mixture to a reflux temperature of 125 - 135°C. Maintain this temperature for approximately 7 hours, monitoring the reaction progress by a suitable method (e.g., TLC or HPLC).

-

Solvent Removal: Upon completion, cool the reaction mixture and remove the 1-butanol by vacuum distillation.

-

Extraction: To the residue, add water and an immiscible organic solvent like toluene. Separate the aqueous and organic phases.

-

Neutralization: Carefully neutralize the aqueous solution with hydrochloric acid to a pH of 6.5–7.0. This precipitates the zwitterionic product, 2-(4-methyl-2-phenylpiperazin-1-yl)pyridine-3-carboxylic acid.

-

Isolation: The product can be isolated by evaporating the water and filtering the resulting solid from toluene. The reported yield for this step is high, around 90%. [2]

Pathway 2: Direct Catalytic Reduction

An alternative, more atom-economical route involves the direct reduction of the nitrile. A patented process describes the catalytic reduction to the corresponding pyridine-3-methanol derivative. [4] Trustworthiness & Self-Validation: The success of this protocol hinges on the precise control of catalyst activity. A "partially inactivated" or "poisoned" palladium catalyst is specified. This is a critical, self-validating system; a fully active catalyst would likely lead to over-reduction of the pyridine ring itself, resulting in undesired byproducts and low yield. The presence of the desired product as the major component validates the correct catalyst activity.

Protocol: Catalytic Reduction to 2-(4-methyl-2-phenylpiperazin-1-yl)pyridine-3-methanol [4]

-

Catalyst Preparation: Prepare a partially inactivated palladium catalyst (e.g., Lindlar's catalyst or a custom-poisoned Pd/C).

-

Reaction Setup: In a hydrogenation reactor, dissolve this compound in an aqueous acid solution (e.g., dilute H₂SO₄ or HCl).

-

Hydrogenation: Add the catalyst and subject the mixture to hydrogen gas at a controlled pressure and temperature.

-

Monitoring: Monitor the reaction for the uptake of hydrogen and the disappearance of the starting material.

-

Workup: Upon completion, filter the catalyst. Basify the aqueous solution and extract the product with an appropriate organic solvent.

-

Purification: Purify the resulting alcohol by standard methods if necessary.

Spectroscopic and Analytical Profile

Proper characterization is essential to confirm the identity and purity of the synthesized compound. Based on its structure and data from analogous compounds,[5] the following spectroscopic signatures are expected.

| Technique | Expected Signature | Rationale |

| FTIR | Strong, sharp absorption band at ~2225 cm⁻¹ | Characteristic C≡N (nitrile) stretch. |

| ¹H NMR | δ ~7.2-8.5 ppm (m, pyridine-H & phenyl-H), δ ~2.5-4.0 ppm (m, piperazine-H), δ ~2.3 ppm (s, N-CH₃) | Distinct regions for aromatic, aliphatic (piperazine ring), and methyl protons. |

| ¹³C NMR | δ ~117 ppm (nitrile C), δ ~90-160 ppm (aromatic C), δ ~45-60 ppm (piperazine & methyl C) | The nitrile carbon is a key identifier. Piperazine carbons appear in the aliphatic region. [5] |

| Mass Spec (EI) | M⁺ peak at m/z = 278 | Corresponds to the molecular weight of the compound. |

Biological Context and Significance

While the title compound is not known to have direct therapeutic activity, its chemical family and its role as a precursor are of great interest.

-

Mirtazapine Precursor: As established, its primary role is in the production of Mirtazapine, an antagonist of α₂-adrenergic, 5-HT₂, 5-HT₃, and H₁ receptors, which results in increased central noradrenergic and serotonergic neurotransmission.

-

The Pyridine-3-carbonitrile Scaffold: The pyridine-3-carbonitrile structural motif is present in a wide array of biologically active molecules. Various derivatives have been reported to possess antimicrobial, cardiotonic, and protein kinase inhibitory activities, making this scaffold a valuable starting point for drug discovery campaigns. [5]

Conclusion

This compound is a compound of significant industrial importance, serving as a cornerstone in the synthesis of the antidepressant Mirtazapine. Its well-defined synthetic routes and versatile nitrile functionality allow for multiple efficient pathways to the final API. Understanding its synthesis, reactivity, and analytical profile, as detailed in this guide, is crucial for any scientist or researcher involved in the development and manufacturing of Mirtazapine or related heterocyclic compounds.

References

-

Li, A. J., Zhang, X. H., Sun, W. Q., Zhou, X. Q., & Liu, D. Z. (2008). 2-(4-Methyl-2-phenylpiperazin-4-ium-1-yl)pyridine-3-carboxylate dihydrate. Acta Crystallographica Section E: Structure Reports Online, 64(7), o1234. [Link]

-

National Center for Biotechnology Information (n.d.). PubChem Compound Summary for CID 9864066, this compound. Retrieved from [Link]

-

Al-Mousawi, S. M., El-Apasery, M. A., & Moustafa, A. H. (2013). 2-(4-Methylpiperazin-1-yl)-4-phenyl-6-(thiophen-2-yl)-pyridine-3-carbonitrile. Molbank, 2013(2), M794. [Link]

- Eiichi, I., & Kanami, Y. (2007). Process for production of 2-(4-methyl-2-phenylpiperazin-1-yl)pyridine-3-methanol.

-

National Center for Biotechnology Information (n.d.). PubChem Compound Summary for CID 9839188, 1-(3-Carboxy-2-pyridyl)-4-methyl-2-phenylpiperazine. Retrieved from [Link]

Sources

- 1. This compound | C17H18N4 | CID 9864066 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. 2-(4-Methyl-2-phenylpiperazin-4-ium-1-yl)pyridine-3-carboxylate dihydrate - PMC [pmc.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. WO2007055423A1 - Process for production of 2-(4-methyl-2-phenylpiperazin- 1-yl)pyridine-3-methanol - Google Patents [patents.google.com]

- 5. mdpi.com [mdpi.com]

Navigating the Nomenclature of a Key Mirtazapine-Related Compound: A Technical Guide to the Synonyms of 1-(3-Cyano-2-pyridyl)-4-methyl-2-phenylpiperazine

For Immediate Release

This technical guide serves as an in-depth resource for researchers, scientists, and drug development professionals, providing a comprehensive overview of the synonyms and nomenclature for the chemical compound identified as 1-(3-Cyano-2-pyridyl)-4-methyl-2-phenylpiperazine. Precise chemical identification is paramount in research and development, and this document aims to clarify the various terminologies associated with this important Mirtazapine-related substance.

Core Identification and Chemical Structure

The subject of this guide, 1-(3-Cyano-2-pyridyl)-4-methyl-2-phenylpiperazine, is a distinct chemical entity with the Chemical Abstracts Service (CAS) number 61337-88-0 . Its molecular formula is C₁₇H₁₈N₄, and it has a molecular weight of 278.35 g/mol .[1]

The structural integrity of this molecule is foundational to its chemical properties and its role as a known impurity and synthetic intermediate in relation to the atypical antidepressant, Mirtazapine.

Unraveling the Web of Synonyms

In scientific literature, patents, and commercial listings, 1-(3-Cyano-2-pyridyl)-4-methyl-2-phenylpiperazine is referred to by a multitude of names. This section categorizes these synonyms to provide clarity and facilitate accurate cross-referencing.

Systematic and Semi-Systematic Names

These names are derived from established chemical nomenclature rules and provide a descriptive account of the molecular structure:

-

2-(4-Methyl-2-phenyl-1-piperazinyl)nicotinonitrile[1]

-

2-(4-Methyl-2-phenylpiperazin-1-yl)pyridine-3-carbonitrile[1]

-

3-Cyano-2-(4-methyl-2-phenyl-1-piperazinyl)pyridine[1]

-

1-(3-Cyanopyridyl-2)-2-Phenyl-4-Methylpyperazine[1]

Common and Trivial Names

While less descriptive, these names are frequently used in laboratory and commercial contexts:

Impurity Designations

In the context of pharmaceutical manufacturing and quality control, this compound is often identified by its relationship to the active pharmaceutical ingredient (API), Mirtazapine:

-

Mirtazapine Impurity 8[1]

Distinguishing from Structurally Related Compounds

A critical aspect of accurate chemical identification is the ability to differentiate a compound from its close structural relatives. The following compounds are frequently encountered in the synthesis and analysis of Mirtazapine and share a similar core structure with 1-(3-Cyano-2-pyridyl)-4-methyl-2-phenylpiperazine, but are distinct chemical entities.

| Compound Name | CAS Number | Common Designation | Key Structural Difference |

| 1-(3-Cyano-2-pyridyl)-4-methyl-2-phenylpiperazine | 61337-88-0 | Mirtazapine Cyano Impurity | Cyano (-CN) group on the pyridine ring |

| 1-(3-Hydroxymethylpyridin-2-yl)-4-methyl-2-phenylpiperazine | 61337-89-1 | Mirtazapine Impurity B[2][3] | Hydroxymethyl (-CH₂OH) group on the pyridine ring |

| 1-(3-Carboxy-2-pyridyl)-4-methyl-2-phenylpiperazine | 61338-13-4 | Mirtazapine Carboxylic Acid / Impurity 18[4][5] | Carboxylic acid (-COOH) group on the pyridine ring |

| 4-Methyl-1-(3-methyl-2-pyridinyl)-2-phenylpiperazine | 191546-94-8 | Mirtazapine Impurity E[6] | Methyl (-CH₃) group on the pyridine ring |

| Mirtazapine | 85650-52-8 | Remeron® (Brand Name)[7][8] | Tetracyclic structure formed by a bridge between the pyridine and phenyl rings |

The Significance in Drug Development

The accurate identification of 1-(3-Cyano-2-pyridyl)-4-methyl-2-phenylpiperazine is of significant interest to professionals in drug development for several key reasons:

-

Impurity Profiling: As a known impurity of Mirtazapine, its detection, quantification, and control are essential for ensuring the safety and efficacy of the final drug product. Regulatory bodies require stringent control of such impurities.

-

Process Chemistry: This compound can serve as a key intermediate in certain synthetic routes to Mirtazapine. Understanding its formation and reactivity is crucial for optimizing manufacturing processes.[1]

-

Reference Standard: A well-characterized standard of 1-(3-Cyano-2-pyridyl)-4-methyl-2-phenylpiperazine is necessary for the validation of analytical methods used in quality control laboratories.

Experimental Protocols: A Note on Synthesis

While detailed synthetic procedures are beyond the scope of this guide, it is pertinent to note that 1-(3-Cyano-2-pyridyl)-4-methyl-2-phenylpiperazine is typically prepared through the nucleophilic substitution of a leaving group on the 2-position of a 3-cyanopyridine derivative with 1-methyl-3-phenylpiperazine. The precise conditions of this reaction can influence the yield and purity of the product.

Visualization of the Chemical Neighborhood

To visually represent the relationship between 1-(3-Cyano-2-pyridyl)-4-methyl-2-phenylpiperazine and its related compounds, the following diagram illustrates their structural connections.

Sources

- 1. 1-(3-Cyanopyridyl-2)-2-Phenyl-4-Methylpyperazine | 61337-88-0 [chemicalbook.com]

- 2. 1-(3-Hydroxymethylpyridin-2-yl)-4-methyl-2-phenylpiperazine | 61337-89-1 [chemicalbook.com]

- 3. pharmaffiliates.com [pharmaffiliates.com]

- 4. 1-(3-Carboxy-2-pyridyl)-4-methyl-2-phenylpiperazine | C17H19N3O2 | CID 9839188 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. pharmaffiliates.com [pharmaffiliates.com]

- 6. 4-Methyl-1-(3-methyl-2-pyridinyl)-2-phenylpiperazine | C17H21N3 | CID 59050446 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 7. Mirtazapine - Wikipedia [en.wikipedia.org]

- 8. accessdata.fda.gov [accessdata.fda.gov]

An In-depth Technical Guide to 2-(4-Methyl-2-phenylpiperazin-1-yl)nicotinonitrile: Properties, Synthesis, and Analytical Characterization

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of 2-(4-methyl-2-phenylpiperazin-1-yl)nicotinonitrile, a key chemical intermediate and known impurity in the synthesis of the atypical antidepressant, Mirtazapine. This document delves into its chemical and physical properties, outlines a detailed synthetic pathway, and presents robust analytical methodologies for its characterization and quantification. Furthermore, this guide discusses its relevance in the context of pharmaceutical development, particularly concerning impurity profiling and control strategies for Mirtazapine. The information presented herein is intended to be a valuable resource for researchers and professionals engaged in the synthesis, analysis, and quality control of Mirtazapine and related compounds.

Introduction

2-(4-Methyl-2-phenylpiperazin-1-yl)nicotinonitrile, with the CAS number 61337-88-0, is a substituted piperazine derivative that holds significant importance in the pharmaceutical industry.[1][2] Its primary relevance stems from its role as a direct precursor in the synthesis of Mirtazapine, a widely prescribed tetracyclic antidepressant. The presence and quantity of this nicotinonitrile derivative as an impurity in the final active pharmaceutical ingredient (API) are critical quality attributes that must be carefully monitored and controlled. Understanding its properties and behavior is therefore essential for ensuring the safety and efficacy of Mirtazapine. This guide aims to provide a detailed technical resource on this compound, consolidating available information on its characteristics, synthesis, and analysis.

Physicochemical Properties

A thorough understanding of the physicochemical properties of 2-(4-methyl-2-phenylpiperazin-1-yl)nicotinonitrile is fundamental for its handling, analysis, and for predicting its behavior during chemical transformations.

Chemical Structure and Identifiers

-

IUPAC Name: 2-(4-methyl-2-phenylpiperazin-1-yl)pyridine-3-carbonitrile[1]

-

Synonyms: 1-(3-Cyano-2-pyridyl)-4-methyl-2-phenylpiperazine, Mirtazapine Impurity 23[1]

-

CAS Number: 61337-88-0[1]

Tabulated Physical Properties

| Property | Value | Source |

| Molecular Weight | 278.35 g/mol | [1][3] |

| Appearance | Solid | [4] |

| XLogP3 | 2.4 | [1] |

| Hydrogen Bond Donor Count | 0 | [1] |

| Hydrogen Bond Acceptor Count | 4 | [1] |

| Rotatable Bond Count | 2 | [1] |

| Exact Mass | 278.153146591 Da | [1] |

| Topological Polar Surface Area | 43.2 Ų | [1] |

| Heavy Atom Count | 21 | [1] |

Synthesis and Purification

The synthesis of 2-(4-methyl-2-phenylpiperazin-1-yl)nicotinonitrile is a critical step in the overall production of Mirtazapine. The following section details a common synthetic route and purification strategy.

Synthetic Pathway Overview

The synthesis generally involves the nucleophilic substitution of a halogenated nicotinonitrile with 1-methyl-3-phenylpiperazine. A common starting material is 2-chloronicotinonitrile.

Caption: Synthetic route to 2-(4-methyl-2-phenylpiperazin-1-yl)nicotinonitrile.

Detailed Experimental Protocol

Objective: To synthesize 2-(4-methyl-2-phenylpiperazin-1-yl)nicotinonitrile via nucleophilic aromatic substitution.

Materials:

-

2-Chloronicotinonitrile

-

1-Methyl-3-phenylpiperazine

-

Triethylamine (or another suitable base)

-

Toluene (or another suitable high-boiling point solvent)

-

Sodium sulfate (anhydrous)

-

Silica gel for column chromatography

-

Hexane

-

Ethyl acetate

Procedure:

-

To a stirred solution of 2-chloronicotinonitrile (1 equivalent) in toluene, add 1-methyl-3-phenylpiperazine (1.1 equivalents) and triethylamine (1.5 equivalents).

-

Heat the reaction mixture to reflux (approximately 110-120 °C) and monitor the reaction progress by Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC).

-

Upon completion of the reaction (typically 8-12 hours), cool the mixture to room temperature.

-

Filter the mixture to remove the triethylamine hydrochloride salt.

-

Wash the filtrate with water and then with brine.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.

Purification

The crude 2-(4-methyl-2-phenylpiperazin-1-yl)nicotinonitrile is typically purified by column chromatography on silica gel using a hexane-ethyl acetate gradient. The fractions containing the pure product are combined and the solvent is evaporated to yield the purified compound as a solid.

Analytical Methods for Characterization and Quantification

Accurate and precise analytical methods are crucial for the identification, characterization, and quantification of 2-(4-methyl-2-phenylpiperazin-1-yl)nicotinonitrile, especially when it is present as an impurity in Mirtazapine.

Spectroscopic Analysis

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are essential for structural elucidation and confirmation. The proton NMR spectrum will show characteristic peaks for the aromatic protons of the phenyl and pyridine rings, as well as the aliphatic protons of the piperazine ring and the methyl group.

-

Mass Spectrometry (MS): Mass spectrometry is used to determine the molecular weight and fragmentation pattern of the molecule. The exact mass can be determined using high-resolution mass spectrometry (HRMS).[1]

-

Infrared (IR) Spectroscopy: The IR spectrum will show a characteristic nitrile (C≡N) stretching vibration, typically in the range of 2220-2260 cm⁻¹.

Chromatographic Methods

High-Performance Liquid Chromatography (HPLC) is the most common technique for the separation, identification, and quantification of 2-(4-methyl-2-phenylpiperazin-1-yl)nicotinonitrile in a mixture, particularly for impurity profiling of Mirtazapine.

Typical HPLC Method Parameters:

| Parameter | Condition |

| Column | C18 reverse-phase (e.g., 250 mm x 4.6 mm, 5 µm) |

| Mobile Phase | A gradient mixture of an aqueous buffer (e.g., phosphate buffer, pH adjusted) and an organic solvent (e.g., acetonitrile or methanol) |

| Flow Rate | 1.0 mL/min |

| Column Temperature | 30 °C |

| Detection | UV at a specific wavelength (e.g., 254 nm) |

| Injection Volume | 10 µL |

This method allows for the separation of the nicotinonitrile from Mirtazapine and other related impurities. The retention time and peak area are used for identification and quantification, respectively, against a certified reference standard.

Sources

- 1. This compound | C17H18N4 | CID 9864066 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. 2-(4-Methyl-2-phenylpiperazin-1-yl)nicotinonitrile | Drug Information, Uses, Side Effects, Pharma intermediate Chemistry | PharmaCompass.com [pharmacompass.com]

- 3. No results for search term "3D-FM175961" | CymitQuimica [cymitquimica.com]

- 4. 2-(4-Methyl-2-phenylpiperazin-1-yl)nicotinonitrile [cymitquimica.com]

An In-depth Technical Guide to the Spectroscopic Characterization of 2-(4-Methyl-2-phenylpiperazin-1-yl)pyridine-3-carbonitrile

This technical guide provides a comprehensive overview of the spectroscopic characterization of the compound 2-(4-Methyl-2-phenylpiperazin-1-yl)pyridine-3-carbonitrile. Designed for researchers, scientists, and professionals in drug development, this document delves into the predicted spectroscopic data across major analytical techniques—¹H NMR, ¹³C NMR, Mass Spectrometry (MS), and Infrared (IR) Spectroscopy. In the absence of publicly available experimental spectra for this specific molecule, this guide offers a robust predictive analysis based on established principles and data from structurally analogous compounds. Furthermore, it provides detailed, field-proven protocols for the acquisition and interpretation of high-quality spectroscopic data, empowering researchers to confidently characterize this and similar molecules.

Molecular Structure and Its Implications for Spectroscopy

This compound (C₁₇H₁₈N₄) is a complex molecule featuring several distinct structural motifs that will give rise to a rich and informative spectroscopic profile.[1] Understanding the interplay of these features is paramount to a thorough interpretation of its spectra. The key structural components are:

-

A pyridine ring substituted at the 2 and 3 positions.

-

A nitrile group (-C≡N) at the 3-position of the pyridine ring, which is a strong electron-withdrawing group.

-

A piperazine ring , a six-membered heterocycle containing two nitrogen atoms. This ring is known to exist in a chair conformation, which can lead to complex NMR spectra due to the presence of axial and equatorial protons.

-

A phenyl group attached to the 2-position of the piperazine ring.

-

A methyl group attached to the nitrogen at the 4-position of the piperazine ring.

The asymmetry of the substitution on the piperazine ring, along with the potential for restricted rotation around the N-C bonds, suggests that the molecule may exhibit complex NMR spectra, possibly showing distinct signals for protons that might otherwise be considered equivalent.[2][3][4]

Caption: Molecular structure of the target compound.

Predicted ¹H NMR Spectrum

The ¹H NMR spectrum is anticipated to be complex, with signals corresponding to the aromatic protons of the pyridine and phenyl rings, the protons of the piperazine ring, and the methyl group. The chemical shifts are predicted based on the electronic environment of each proton.

| Proton(s) | Predicted Chemical Shift (δ, ppm) | Predicted Multiplicity | Notes |

| Pyridine-H4 | 8.2 - 8.5 | dd | Expected to be the most downfield of the pyridine protons due to the anisotropic effect of the nitrile group. |

| Pyridine-H5 | 7.2 - 7.5 | dd | |

| Pyridine-H6 | 8.5 - 8.8 | dd | Deshielded due to the adjacent nitrogen atom. |

| Phenyl-H (ortho, meta, para) | 7.0 - 7.6 | m | The five protons on the phenyl ring will likely appear as a complex multiplet. |

| Piperazine-H (CH₂) | 2.5 - 4.0 | m | Due to the chiral center at C2' and the chair conformation, these protons are diastereotopic and will likely appear as complex multiplets.[3][4] |

| Piperazine-H (CH) | 4.0 - 4.5 | m | The proton at the chiral center C2' is expected to be downfield. |

| N-Methyl (CH₃) | 2.2 - 2.5 | s | A singlet corresponding to the three protons of the methyl group.[5] |

Causality Behind Predictions:

-

Aromatic Protons: The chemical shifts of the pyridine and phenyl protons are in the aromatic region (7.0-9.0 ppm). The electron-withdrawing nitrile group will deshield adjacent protons on the pyridine ring, shifting them downfield.

-

Piperazine Protons: The piperazine ring protons are in a complex environment. The chair conformation leads to distinct axial and equatorial positions. Furthermore, the presence of a chiral center at C2' makes the geminal protons on C3' and C5' diastereotopic, meaning they are chemically non-equivalent and should have different chemical shifts and couple with each other. This can result in complex multiplets.[3][4]

-

N-Methyl Protons: The methyl group attached to the nitrogen is expected to be a singlet in the range of 2.2-2.5 ppm, a typical region for N-methyl groups in piperazine systems.[5]

Predicted ¹³C NMR Spectrum

The ¹³C NMR spectrum will provide complementary information, with distinct signals for each carbon atom in the molecule.

| Carbon(s) | Predicted Chemical Shift (δ, ppm) | Notes |

| Pyridine-C2 | 155 - 160 | Attached to the piperazine nitrogen. |

| Pyridine-C3 | 110 - 115 | Attached to the nitrile group. |

| Pyridine-C4 | 135 - 140 | |

| Pyridine-C5 | 120 - 125 | |

| Pyridine-C6 | 150 - 155 | |

| Nitrile (-C≡N) | 115 - 120 | The nitrile carbon typically appears in this region.[6] |

| Phenyl-C (ipso) | 140 - 145 | The carbon attached to the piperazine ring. |

| Phenyl-C (ortho, meta, para) | 125 - 130 | Aromatic carbons of the phenyl ring. |

| Piperazine-C (CH) | 60 - 65 | The chiral carbon C2'. |

| Piperazine-C (CH₂) | 45 - 55 | Carbons of the piperazine ring. |

| N-Methyl (CH₃) | 45 - 50 | The N-methyl carbon. |

Causality Behind Predictions:

-

Pyridine and Phenyl Carbons: These will appear in the aromatic region (110-160 ppm). Carbons attached to heteroatoms (nitrogen) will be shifted downfield.

-

Nitrile Carbon: The carbon of the nitrile group has a characteristic chemical shift around 115-120 ppm.[6]

-

Piperazine and Methyl Carbons: These aliphatic carbons will appear in the upfield region of the spectrum.

Predicted Mass Spectrum (MS)

Electrospray ionization (ESI) in positive ion mode is the recommended technique for this molecule. The mass spectrum is expected to show a prominent protonated molecular ion peak [M+H]⁺.

-

Molecular Formula: C₁₇H₁₈N₄

-

Molecular Weight: 278.35 g/mol

-

Predicted [M+H]⁺: m/z = 279.16

Predicted Fragmentation Pattern:

The fragmentation of the parent ion will likely occur at the weakest bonds, primarily within the piperazine ring and its substituents. Common fragmentation pathways for piperazine derivatives include cleavage of the bonds adjacent to the nitrogen atoms (alpha-cleavage).[7][8][9]

Caption: Predicted major fragmentation pathways in ESI-MS/MS.

Predicted Infrared (IR) Spectrum

The IR spectrum will show characteristic absorption bands for the functional groups present in the molecule.

| Functional Group | Predicted Wavenumber (cm⁻¹) | Intensity | Notes |

| C-H (Aromatic) | 3000 - 3100 | Medium | Stretching vibrations of C-H bonds on the pyridine and phenyl rings. |

| C-H (Aliphatic) | 2800 - 3000 | Medium | Stretching vibrations of C-H bonds in the piperazine and methyl groups.[10] |

| C≡N (Nitrile) | 2220 - 2260 | Sharp, Medium | A characteristic sharp peak for the nitrile group.[11] |

| C=C, C=N (Aromatic) | 1450 - 1600 | Medium to Strong | Ring stretching vibrations of the pyridine and phenyl rings. |

| C-N | 1250 - 1350 | Medium | Stretching vibrations of the C-N bonds. |

Causality Behind Predictions:

-

The presence of a sharp peak around 2240 cm⁻¹ would be a strong indicator of the nitrile functional group.[11]

-

The aromatic C-H stretches above 3000 cm⁻¹ and the aliphatic C-H stretches below 3000 cm⁻¹ will be clearly distinguishable.

-

The fingerprint region (below 1500 cm⁻¹) will contain a complex pattern of absorptions corresponding to various bending and stretching vibrations, which would be unique to this molecule.

Experimental Protocols

To obtain high-quality spectroscopic data, adherence to standardized experimental protocols is crucial.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Caption: A typical workflow for NMR data acquisition and processing.

Self-Validating System:

-

Choice of Solvent: The choice of deuterated solvent (e.g., CDCl₃ or DMSO-d₆) should be based on the solubility of the compound. The residual solvent peak serves as an internal reference for the chemical shift scale.[12]

-

Acquisition Parameters: The number of scans is chosen to achieve an adequate signal-to-noise ratio. The relaxation delay is crucial for quantitative analysis in ¹H NMR, ensuring that all protons have fully relaxed before the next pulse.[13][14]

-

2D NMR: If the 1D spectra are too complex for a complete assignment, 2D NMR experiments such as COSY (H-H correlation) and HSQC (C-H correlation) are indispensable for unambiguously assigning the signals.

Mass Spectrometry (MS)

Caption: Workflow for ESI-MS analysis.

Self-Validating System:

-

Sample Concentration: A dilute sample is crucial to avoid ion suppression and detector saturation.[15]

-

Solvent System: The solvent should be volatile and compatible with ESI. The addition of a small amount of acid (e.g., formic acid) can aid in protonation.

-

MS/MS Analysis: Tandem MS (MS/MS) provides an additional layer of confirmation by correlating the fragmentation of a specific parent ion with the expected structural features of the molecule.[1]

Infrared (IR) Spectroscopy

Caption: Common workflows for obtaining an IR spectrum.

Self-Validating System:

-

Sample Preparation: The choice between a KBr pellet and ATR depends on the sample amount and desired data quality. ATR is often preferred for its speed and simplicity.[16][17][18][19]

-

Background Correction: A background spectrum is essential to subtract the absorptions from atmospheric CO₂ and water vapor, as well as any signals from the sample holder or ATR crystal.

Conclusion

This technical guide provides a predictive framework for the spectroscopic analysis of this compound. By combining theoretical predictions with detailed, best-practice experimental protocols, researchers are equipped with the necessary tools to confidently acquire and interpret the spectroscopic data for this molecule. The principles and methodologies outlined herein are broadly applicable to the characterization of other complex organic molecules, serving as a valuable resource for the scientific community.

References

-

Wessig, P., & Teupel, M. (2016). Synthesis, dynamic NMR characterization and XRD studies of novel N,N'-substituted piperazines for bioorthogonal labeling. Beilstein Journal of Organic Chemistry, 12, 2478–2489. [Link]

-

Giesa, S., et al. (2018). Synthesis, Dynamic NMR Characterization, and XRD Study of 2,4-Difluorobenzoyl-Substituted Piperazines. Molecules, 23(12), 3123. [Link]

-

Stuart, C. D., et al. (2023). Synthesis and spectroscopic investigation of substituted piperazine-2,5-dione derivatives. ChemRxiv. [Link]

-

Wessig, P., & Teupel, M. (2016). Synthesis, dynamic NMR characterization and XRD studies of novel N,N'-substituted piperazines for bioorthogonal labeling. ResearchGate. [Link]

-

Giesa, S., et al. (2018). NMR-based investigations of acyl-functionalized piperazines concerning their conformational behavior in solution. RSC Publishing. [Link]

-

Yilmaz, F., et al. (2019). DESIGN AND SYNTHESIS OF SOME PIPERAZINE HYBRID MOLECULES. Revue Roumaine de Chimie, 64(1), 45-53. [Link]

-

Drawell. (n.d.). Sample Preparation for FTIR Analysis. [Link]

-

PubChem. (n.d.). This compound. [Link]

-

Oregon State University. (n.d.). 13C NMR Chemical Shift. [Link]

-

Emwas, A. H., et al. (2019). Quantitative Nuclear Magnetic Resonance for Small Biological Molecules in Complex Mixtures: Practical Guidelines and Key Considerations for Non-Specialists. Metabolites, 9(12), 302. [Link]

-

NIST. (n.d.). 3-Pyridinecarbonitrile. NIST Chemistry WebBook. [Link]

-

ResearchGate. (n.d.). Mass spectra and major fragmentation patterns of piperazine designer drugs. [Link]

-

Zhang, Y., et al. (2020). Mass Fragmentation Characteristics of Piperazine Analogues. Journal of Chinese Mass Spectrometry Society, 41(3), 299-306. [Link]

-

University of California, Los Angeles. (n.d.). Sample preparation for FT-IR. [Link]

-

ResearchGate. (n.d.). FTIR spectrum of (a) piperazine, (b) BTCA, (c) BTCA-P-Cu-CP, and (d) BTCA-P-Cu-MCP. [Link]

-

Western University. (n.d.). NMR Sample Preparation. [Link]

-

Al-Buriahi, A. K., et al. (2024). New bis-piperazine derivatives: synthesis, characterization (IR, NMR), gamma-ray absorption, antimicrobial activity, molecular docking and dynamics study. Scientific Reports, 14(1), 1-18. [Link]

-

Henderson, L. D., & McIndoe, J. S. (2019). Assigning the ESI mass spectra of organometallic and coordination compounds. Journal of Mass Spectrometry, 54(4), 317-329. [Link]

-

UNODC. (n.d.). Recommended methods for the Identification and Analysis of Piperazines in Seized Materials. [Link]

-

Faccini, M., et al. (2024). New piperazine and morpholine derivatives: Mass spectrometry characterization and evaluation of their antimicrobial activity. Journal of Pharmaceutical and Biomedical Analysis, 243, 116008. [Link]

-

NIST. (n.d.). 2-Pyridinecarbonitrile. NIST Chemistry WebBook. [Link]

-

Kertesz, I., & Van Berkel, G. J. (2019). An Organic Chemist's Guide to Electrospray Mass Spectrometric Structure Elucidation. Molecules, 24(4), 657. [Link]

-

Edinburgh Instruments. (2023). Common Sampling Techniques of FTIR Spectroscopy. [Link]

-

Michigan State University. (n.d.). Basic Practical NMR Concepts. [Link]

-

University of Wisconsin-Madison. (2020). Optimized Default 1H Parameters. [Link]

-

University of Bristol. (n.d.). Sample Preparation Protocol for ESI Accurate Mass Service. [Link]

-

ResearchGate. (n.d.). FTIR spectrum for Pyridine. [Link]

-

SciSpace. (2016). 1-(2-nitrophenyl)piperazine: nmr, raman, ftir and dft studies. [Link]

-

Compound Interest. (2015). A Guide to 13C NMR Chemical Shift Values. [Link]

-

Boston University. (n.d.). Basic NMR Concepts. [Link]

-

Chemistry LibreTexts. (2025). 20.8: Spectroscopy of Carboxylic Acids and Nitriles. [Link]

-

St John, T. (2017, May 9). NMR/IR Analysis - Predicting a Structure and Assigning a Spectrum with a Pyridine Ring [Video]. YouTube. [Link]

-

Kruve, A., et al. (2014). Electrospray Ionization Efficiency Scale of Organic Compounds. Analytical Chemistry, 86(21), 10824–10832. [Link]

-

Tzeng, Y.-H., et al. (2018). IR–VUV spectroscopy of pyridine dimers, trimers and pyridine–ammonia complexes in a supersonic jet. Physical Chemistry Chemical Physics, 20(2), 1149-1157. [Link]

Sources

- 1. An Organic Chemist’s Guide to Electrospray Mass Spectrometric Structure Elucidation - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Synthesis, dynamic NMR characterization and XRD studies of novel N,N’-substituted piperazines for bioorthogonal labeling - PMC [pmc.ncbi.nlm.nih.gov]

- 3. mdpi.com [mdpi.com]

- 4. NMR-based investigations of acyl-functionalized piperazines concerning their conformational behavior in solution - RSC Advances (RSC Publishing) DOI:10.1039/C8RA09152H [pubs.rsc.org]

- 5. 1-Methylpiperazine(109-01-3) 1H NMR [m.chemicalbook.com]

- 6. 13C NMR Chemical Shift [sites.science.oregonstate.edu]

- 7. researchgate.net [researchgate.net]

- 8. Mass Fragmentation Characteristics of Piperazine Analogues [zpxb.xml-journal.net]

- 9. pdf.benchchem.com [pdf.benchchem.com]

- 10. researchgate.net [researchgate.net]

- 11. 3-Pyridinecarbonitrile [webbook.nist.gov]

- 12. publish.uwo.ca [publish.uwo.ca]

- 13. www2.chemistry.msu.edu [www2.chemistry.msu.edu]

- 14. Optimized Default 1H Parameters | NMR Facility - Chemistry Department [chemnmrlab.uchicago.edu]

- 15. Sample Preparation Protocol for ESI Accurate Mass Service | Mass Spectrometry Research Facility [massspec.chem.ox.ac.uk]

- 16. drawellanalytical.com [drawellanalytical.com]

- 17. eng.uc.edu [eng.uc.edu]

- 18. edinst.com [edinst.com]

- 19. documents.thermofisher.com [documents.thermofisher.com]

Methodological & Application

Application Note and Protocol for the Synthesis of 2-(4-Methyl-2-phenylpiperazin-1-yl)pyridine-3-carbonitrile

Introduction

2-(4-Methyl-2-phenylpiperazin-1-yl)pyridine-3-carbonitrile is a key intermediate in the synthesis of various pharmacologically active compounds, most notably Mirtazapine, an atypical tetracyclic antidepressant.[1][2] The structural motif of a substituted piperazine coupled to a pyridine ring is of significant interest to medicinal chemists. This document provides a detailed protocol for the synthesis of this valuable intermediate, intended for researchers, scientists, and professionals in drug development. The primary synthetic strategy discussed is the palladium-catalyzed Buchwald-Hartwig amination, a robust and versatile method for the formation of C-N bonds.[3] An alternative nucleophilic aromatic substitution (SNAr) route is also briefly discussed. Furthermore, protocols for the synthesis of the requisite starting materials, 2-chloro-3-cyanopyridine and 1-methyl-3-phenylpiperazine, are provided to ensure a comprehensive guide.

Chemical Structures and Reaction Overview

The synthesis of the target compound involves the cross-coupling of 2-chloro-3-cyanopyridine and 1-methyl-3-phenylpiperazine.

Reactants:

-

2-Chloro-3-cyanopyridine: A halogenated pyridine derivative activated towards nucleophilic substitution by the electron-withdrawing nitrile group.

-

1-Methyl-3-phenylpiperazine: A chiral secondary amine that forms the core of the piperazine moiety in the final product.

Product:

-

This compound: The desired product, formed through the creation of a new carbon-nitrogen bond between the pyridine ring and the piperazine nitrogen.

The primary reaction detailed is the Buchwald-Hartwig amination, which utilizes a palladium catalyst and a phosphine ligand to facilitate the coupling under relatively mild conditions.

Synthesis of Starting Materials

Protocol 1: Synthesis of 2-Chloro-3-cyanopyridine

2-Chloro-3-cyanopyridine can be synthesized from the more readily available 3-cyanopyridine via N-oxidation followed by chlorination.[4]

Reaction Scheme:

-

N-Oxidation: 3-Cyanopyridine is oxidized to 3-cyanopyridine N-oxide.

-

Chlorination: The N-oxide is then chlorinated to yield 2-chloro-3-cyanopyridine.

Materials and Reagents:

-

3-Cyanopyridine

-

Hydrogen peroxide (30% solution)

-

Phosphorus oxychloride (POCl₃)

-

Dichloromethane (DCM)

-

Saturated sodium bicarbonate solution

-

Brine (saturated NaCl solution)

-

Anhydrous sodium sulfate (Na₂SO₄)

Step-by-Step Protocol:

-

N-Oxidation: In a round-bottom flask, dissolve 3-cyanopyridine in a suitable solvent like acetic acid. Add hydrogen peroxide solution dropwise at room temperature. The reaction is typically stirred for several hours to days and can be monitored by TLC. Upon completion, the solvent is removed under reduced pressure to yield 3-cyanopyridine N-oxide.

-

Chlorination: To the crude 3-cyanopyridine N-oxide, add phosphorus oxychloride (POCl₃) carefully at 0 °C.[4] The mixture is then heated to reflux (around 80-100 °C) for several hours.[5][6]

-

Work-up: After cooling to room temperature, the reaction mixture is poured slowly onto crushed ice with vigorous stirring. The aqueous mixture is then neutralized carefully with a saturated solution of sodium bicarbonate. The product is extracted with dichloromethane (3x). The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure.

-

Purification: The crude product can be purified by column chromatography on silica gel or by recrystallization to afford 2-chloro-3-cyanopyridine as a solid.

Protocol 2: Synthesis of 1-Methyl-3-phenylpiperazine

1-Methyl-3-phenylpiperazine can be synthesized through various routes. A common method involves the reduction of a protected 2-oxo-3-phenylpiperazine intermediate.[3][7]

Reaction Scheme:

This multi-step synthesis involves the formation of a piperazinone ring followed by reduction.

Materials and Reagents:

-

Styrene oxide

-

N-Methylethanolamine

-

Thionyl chloride (SOCl₂) or other chlorinating agent

-

Ammonia

-

Reducing agent (e.g., Lithium aluminum hydride - LiAlH₄)

-

Toluene

-

Diethyl ether

-

Hydrochloric acid (HCl)

-

Sodium hydroxide (NaOH)

Step-by-Step Protocol (Conceptual Outline):

-

Diol Formation: Styrene oxide is reacted with N-methylethanolamine to form the corresponding diol, N-(2-hydroxyethyl)-N-methyl-β-hydroxy-β-phenylethylamine.[7]

-

Dichlorination: The diol is then chlorinated using an agent like thionyl chloride to produce N-(2-chloroethyl)-N-methyl-β-chloro-β-phenylethylamine.[7]

-

Cyclization: The resulting dichloride is cyclized by reacting with ammonia to form the piperazine ring.[7]

-

Alternative Reduction Route: A protected 2-oxo-3-phenylpiperazine can be reduced using a strong reducing agent like LiAlH₄ in an anhydrous solvent such as THF to yield 1-methyl-3-phenylpiperazine.[8]

-

Work-up and Purification: The reaction is carefully quenched, and the product is extracted into an organic solvent. Acid-base extraction can be used for purification. The final product is often isolated as a salt or a free base and can be purified by distillation or crystallization.[9]

Core Protocol: Synthesis of this compound via Buchwald-Hartwig Amination

This protocol is optimized for the palladium-catalyzed coupling of 2-chloro-3-cyanopyridine with 1-methyl-3-phenylpiperazine. The choice of ligand and base is critical for achieving high yields.[10][11]

Quantitative Data Summary

| Reagent | Molar Eq. | MW ( g/mol ) | Amount |

| 2-Chloro-3-cyanopyridine | 1.0 | 138.56 | (as per scale) |

| 1-Methyl-3-phenylpiperazine | 1.2 | 176.26 | (as per scale) |

| Pd₂(dba)₃ | 0.01-0.02 | 915.72 | (as per scale) |

| Xantphos | 0.02-0.04 | 578.68 | (as per scale) |

| Sodium tert-butoxide (NaOtBu) | 1.5 | 96.10 | (as per scale) |

| Toluene | - | - | (to desired conc.) |

Experimental Workflow Diagram

Caption: Experimental workflow for the Buchwald-Hartwig amination.

Step-by-Step Protocol

-

Reaction Setup: To an oven-dried Schlenk flask, add 2-chloro-3-cyanopyridine, 1-methyl-3-phenylpiperazine, tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃), Xantphos, and sodium tert-butoxide.

-

Inert Atmosphere: Seal the flask with a septum, and evacuate and backfill with argon or nitrogen. Repeat this cycle three times to ensure an inert atmosphere.

-

Solvent Addition: Add anhydrous and degassed toluene via syringe.

-

Reaction: Place the flask in a preheated oil bath at 100-110 °C and stir vigorously.

-

Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting material is consumed (typically 12-24 hours).

-

Work-up: Once the reaction is complete, cool the mixture to room temperature. Dilute with ethyl acetate and filter through a pad of Celite to remove the palladium catalyst. Wash the Celite pad with additional ethyl acetate.

-

Extraction: Combine the filtrates and wash with water and then with brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

Purification: Purify the crude product by flash column chromatography on silica gel using a suitable eluent system (e.g., a gradient of ethyl acetate in hexanes) to yield this compound.

Characterization

The final product should be characterized to confirm its identity and purity.

-

¹H and ¹³C NMR: To confirm the chemical structure.

-

Mass Spectrometry: To confirm the molecular weight (C₁₇H₁₈N₄, MW: 278.35 g/mol ).[12]

-

Melting Point: For a crystalline solid, the melting point is a good indicator of purity.

Alternative Synthetic Route: Nucleophilic Aromatic Substitution (SNAr)

While palladium catalysis is highly effective, a classical SNAr can also be employed. This method typically requires more forcing conditions due to the lower reactivity of 2-chloropyridine compared to other heteroaryl halides.[13] However, the presence of the electron-withdrawing nitrile group at the C3 position activates the C2 position towards nucleophilic attack.[14]

Reaction Scheme:

Caption: SNAr reaction scheme.

General Protocol Outline:

-

Combine 2-chloro-3-cyanopyridine, 1-methyl-3-phenylpiperazine, and a base such as potassium carbonate in a high-boiling polar aprotic solvent like DMF or DMSO.

-

Heat the reaction mixture to a high temperature (e.g., 120-150 °C) for several hours.

-

Monitor the reaction by TLC or LC-MS.

-

Upon completion, cool the reaction, perform an aqueous work-up, and purify the product as described in the Buchwald-Hartwig protocol.

This method avoids the use of expensive metal catalysts and ligands but may have a more limited substrate scope and require higher temperatures, potentially leading to side reactions.

Conclusion

The synthesis of this compound is a crucial step in the development of important pharmaceutical agents. The detailed Buchwald-Hartwig amination protocol provided here offers a reliable and high-yielding route for researchers. By also providing methods for the synthesis of the starting materials and outlining an alternative SNAr pathway, this guide serves as a comprehensive resource for chemists in the field of drug discovery and development. Careful execution of the experimental procedures and appropriate analytical characterization are paramount to obtaining the desired product in high purity.

References

- Process for preparing 1-methyl-3-phenylpiperazine using a novel intermediate. (n.d.). Google Patents.

- A process for preparing 1-methyl-3-phenylpiperazine. (n.d.). Google Patents.

- Process for production of 2-(4-methyl-2-phenylpiperazin-1-yl)pyridine-3-methanol. (n.d.). Google Patents.

- Li, A.-J., Zhang, X.-H., Sun, W.-Q., Zhou, X.-Q., & Liu, D.-Z. (2008). 2-(4-Methyl-2-phenylpiperazin-4-ium-1-yl)pyridine-3-carboxylate dihydrate. Acta Crystallographica Section E: Structure Reports Online, 64(6), o1234.

-

Phenylpiperazine Formation From Aniline. (2017, May 11). Sciencemadness.org. Retrieved January 23, 2026, from [Link]

- Synthesis method of 2-chlorine-3-cyanopyridine. (n.d.). Google Patents.

-

Pd Catalyzed N1/N4 Arylation of Piperazine for Synthesis of Drugs, Biological and Pharmaceutical Targets: An Overview of Buchwald Hartwig Amination Reaction of Piperazine in Drug Synthesis. (2025, December 11). ResearchGate. Retrieved January 23, 2026, from [Link]

-

Preparation of Cyanopyridines by Direct Cyanation. (n.d.). Thieme Chemistry. Retrieved January 23, 2026, from [Link]

-

Development of a Practical Buchwald-Hartwig Amine Arylation Protocol using a Conveniently Prepared (NHC)Pd(R-allyl)Cl Catalyst. (n.d.). UCL. Retrieved January 23, 2026, from [Link]

- Preparation method of 2-chloro-3-cyanopyridine. (n.d.). Google Patents.

-

This compound. (n.d.). PubChem. Retrieved January 23, 2026, from [Link]

- Walsh, K., Sneddon, H. F., & Moody, C. J. (2013). Amination of Heteroaryl Chlorides: Palladium Catalysis or SNAr in Green Solvents?. Molecules, 18(8), 9759–9774.

-

New intermediates for the selective synthesis of 1-methyl-3-phenylpiperazine and some phenylpiperazine derivatives. (2025, August 7). ResearchGate. Retrieved January 23, 2026, from [Link]

-

nucleophilic aromatic substitutions. (2019, January 19). YouTube. Retrieved January 23, 2026, from [Link]

-

Synthesis of New N-Arylpyrimidin-2-amine Derivatives Using a Palladium Catalyst. (n.d.). National Institutes of Health. Retrieved January 23, 2026, from [Link]

-

2-(4-Methyl-2-phenylpiperazin-4-ium-1-yl)pyridine-3-carboxylate dihydrate. (n.d.). IUCr. Retrieved January 23, 2026, from [Link]

-

Room temperature nucleophilic aromatic substitution of 2-halopyridinium ketene hemiaminals with sulfur nucleophiles. (n.d.). ChemRxiv. Retrieved January 23, 2026, from [Link]

-

Preparation method of 2-chloro-3-cyanopyridine. (n.d.). Patsnap. Retrieved January 23, 2026, from [Link]

-

Novel method of synthesis of N-methyl-3-phenyl piperazine and some alkylpiperazine and Phenylpiperazine derivatives. (n.d.). ResearchGate. Retrieved January 23, 2026, from [Link]

-

2-(4-Methyl-2-phenylpiperazin-4-ium-1-yl)pyridine-3-carboxylate dihydrate. (n.d.). IUCr. Retrieved January 23, 2026, from [Link]

-

Buchwald-Hartwig Amination. (2023, June 30). Chemistry LibreTexts. Retrieved January 23, 2026, from [Link]

-

Amines Part 8 - Nucleophilic Aromatic Substitution of Pyridine. (2023, April 13). YouTube. Retrieved January 23, 2026, from [Link]

-

2-(4-Methylpiperazin-1-yl)-4-phenyl-6-(thiophen-2-yl)-pyridine-3-carbonitrile. (n.d.). MDPI. Retrieved January 23, 2026, from [Link]

Sources

- 1. Sciencemadness Discussion Board - Phenylpiperazine Formation From Aniline - Powered by XMB 1.9.11 [sciencemadness.org]

- 2. Thieme E-Journals - Synthesis / Abstract [thieme-connect.de]

- 3. researchgate.net [researchgate.net]

- 4. 2-Chloro-3-cyanopyridine | 6602-54-6 [chemicalbook.com]

- 5. CN101941943A - Synthesis method of 2-chlorine-3-cyanopyridine - Google Patents [patents.google.com]

- 6. CN101659637A - Preparation method of 2-chloro-3-cyanopyridine - Google Patents [patents.google.com]

- 7. US7041826B2 - Process for preparing 1-methyl-3-phenylpiperazine using a novel intermediate - Google Patents [patents.google.com]

- 8. WO2004106309A1 - A process for preparing 1-methyl-3-phenylpiperazine - Google Patents [patents.google.com]

- 9. sphinxsai.com [sphinxsai.com]

- 10. pdf.benchchem.com [pdf.benchchem.com]

- 11. researchgate.net [researchgate.net]

- 12. This compound | C17H18N4 | CID 9864066 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 13. Amination of Heteroaryl Chlorides: Palladium Catalysis or SNAr in Green Solvents? - PMC [pmc.ncbi.nlm.nih.gov]

- 14. m.youtube.com [m.youtube.com]

Application Notes and Protocols for the Comprehensive NMR Analysis of 2-(4-Methyl-2-phenylpiperazin-1-yl)pyridine-3-carbonitrile

Introduction

Nuclear Magnetic Resonance (NMR) spectroscopy stands as the cornerstone of molecular structure elucidation in organic chemistry and drug development. It offers unparalleled insight into the electronic environment and connectivity of atoms within a molecule. This guide provides a detailed framework for the complete NMR analysis of 2-(4-Methyl-2-phenylpiperazin-1-yl)pyridine-3-carbonitrile, a complex heterocyclic compound featuring a chiral center and multiple aromatic and aliphatic moieties.

This molecule, identified as a potential impurity in the synthesis of the antidepressant Mirtazapine, presents a fascinating case for NMR analysis due to its structural complexity.[1] The presence of a substituted pyridine ring, a chiral phenyl-substituted piperazine ring, and a nitrile group leads to a nuanced and informative set of NMR spectra. Understanding its detailed structure is critical for process chemistry, quality control, and regulatory compliance in pharmaceutical development.

This document moves beyond a simple listing of steps, delving into the rationale behind methodological choices. It is designed to empower researchers, scientists, and drug development professionals to not only replicate the analysis but also to apply these principles to other complex small molecules. We will cover the entire workflow, from meticulous sample preparation to advanced 2D NMR correlation techniques, ensuring a self-validating and robust structural assignment.

Molecular Structure and Atom Numbering

For clarity throughout this guide, the following IUPAC-recommended numbering scheme will be used for this compound.[2]

(Note: A more formal 2D chemical structure diagram with numbering would be inserted here in a publication.)

PART 1: Experimental Protocols & Methodologies

A successful NMR analysis begins with rigorous and well-considered experimental design. The quality of the data is inextricably linked to the quality of the sample and the appropriateness of the acquisition parameters.

Sample Preparation: The Foundation of Quality Data

The goal of sample preparation is to create a dilute, homogeneous solution of the analyte, free from particulate matter and paramagnetic impurities, in a suitable deuterated solvent.[3]

Protocol:

-

Solvent Selection: The choice of a deuterated solvent is critical.[4]

-

Rationale: Deuterated solvents are used to avoid large, overwhelming solvent signals in ¹H NMR spectra. The deuterium lock signal is also used by the spectrometer to stabilize the magnetic field.[5]

-

Recommended Solvents:

-

Chloroform-d (CDCl₃): An excellent first choice for many non-polar to moderately polar organic molecules due to its good dissolving power and relatively simple residual solvent signal (~7.26 ppm).[2]

-

Dimethyl sulfoxide-d₆ (DMSO-d₆): A highly polar aprotic solvent, useful if the compound exhibits poor solubility in CDCl₃. Its residual proton signal appears at ~2.50 ppm.[6]

-

-

Causality: The selection should be based on the analyte's solubility. A small-scale solubility test with non-deuterated solvents is recommended to conserve expensive deuterated reagents. The chosen solvent must not react with the analyte.

-

-

Concentration:

-

For ¹H NMR: Prepare a solution with a concentration of 5-15 mg/mL. This typically requires weighing 3-10 mg of the compound.

-

For ¹³C and 2D NMR: A more concentrated sample is preferable to achieve a good signal-to-noise ratio in a reasonable time. Aim for a concentration of 20-50 mg/mL, using 15-30 mg of the compound.[7]

-

-

Procedure: i. Accurately weigh the desired amount of the analyte into a clean, dry vial. ii. Add the appropriate volume of deuterated solvent (typically 0.6-0.7 mL for a standard 5 mm NMR tube) to the vial.[3] iii. Gently vortex or sonicate the vial until the sample is completely dissolved. Visually inspect for any suspended particles. iv. If particulates are present, filter the solution through a small plug of glass wool in a Pasteur pipette directly into a high-quality, clean 5 mm NMR tube. v. Cap the NMR tube securely to prevent solvent evaporation.

NMR Data Acquisition

All spectra should be acquired on a spectrometer with a field strength of at least 400 MHz for ¹H to ensure adequate signal dispersion. The following are standard acquisition protocols.

Experimental Workflow Diagram

Caption: A typical workflow for complete NMR structural elucidation.

Table 1: Recommended Acquisition Parameters for 1D NMR Experiments

| Parameter | ¹H NMR | ¹³C NMR {¹H Decoupled} | Rationale |

| Pulse Program | zg30 | zgpg30 | Standard single-pulse experiments. |

| Number of Scans (NS) | 8-16 | 1024-4096 | ¹³C has low natural abundance, requiring more scans. |

| Relaxation Delay (D1) | 2.0 s | 2.0 s | Allows for magnetization to return to equilibrium. |

| Acquisition Time (AQ) | ~4.0 s | ~1.0 s | Governs digital resolution. |

| Spectral Width (SW) | 12-16 ppm | 220-240 ppm | Must encompass all expected signals. |

| Temperature | 298 K | 298 K | Ensures consistency and comparability. |

Table 2: Recommended Acquisition Parameters for 2D NMR Experiments

| Parameter | COSY | HSQC | HMBC |

| Pulse Program | cosygpqf | hsqcedetgpsisp2.2 | hmbcgplpndqf |

| Number of Scans (NS) | 2-4 | 4-8 | 16-64 |

| Relaxation Delay (D1) | 1.5-2.0 s | 1.5-2.0 s | 1.5-2.0 s |

| ¹J(C,H) (for HSQC) | N/A | 145 Hz | N/A |

| ⁿJ(C,H) (for HMBC) | N/A | N/A | 8 Hz |

| Rationale | Identifies ³J(H,H) couplings. | Correlates protons to directly attached carbons. | Correlates protons to carbons over 2-3 bonds. |

PART 2: Spectral Interpretation and Analysis

The following sections provide a predictive analysis of the NMR spectra for this compound. These predictions are based on established chemical shift principles and data from analogous structures.[6][8]

Predicted ¹H NMR Spectrum (400 MHz, CDCl₃)

The ¹H NMR spectrum is expected to be complex, particularly in the aliphatic region, due to the constrained and asymmetric nature of the piperazine ring.

Table 3: Predicted ¹H NMR Data and Rationale

| Proton(s) | Predicted δ (ppm) | Multiplicity | Integration | Rationale & Key Considerations |

| H6 (Pyridine) | ~8.4 - 8.6 | dd | 1H | Most deshielded pyridine proton due to proximity to the ring nitrogen. Coupled to H5 and H4. |

| H4 (Pyridine) | ~7.8 - 8.0 | dd | 1H | Deshielded by the adjacent electron-withdrawing nitrile group. Coupled to H5 and H6. |

| H5 (Pyridine) | ~7.1 - 7.3 | dd | 1H | Shielded relative to H4 and H6. Coupled to both H4 and H6. |

| H2''-H6'' (Phenyl) | ~7.2 - 7.5 | m | 5H | Phenyl protons will appear as a complex multiplet in their typical aromatic region. |

| H2' (Piperazine) | ~4.5 - 4.7 | m | 1H | Methine proton at the chiral center, significantly deshielded by both the phenyl and pyridine rings. |

| Piperazine CH₂ | ~2.8 - 3.6 | m | 6H | These six protons are diastereotopic and will appear as a series of complex, overlapping multiplets. Conformational exchange can also lead to broad signals.[9] |

| N-CH₃ (C8') | ~2.3 - 2.5 | s | 3H | A singlet in the aliphatic region, characteristic of an N-methyl group. |

Predicted ¹³C NMR Spectrum (100 MHz, CDCl₃)

The proton-decoupled ¹³C NMR spectrum will show 17 distinct signals, assuming no accidental overlap.

Table 4: Predicted ¹³C NMR Data and Rationale

| Carbon(s) | Predicted δ (ppm) | Rationale & Key Considerations |

| C2 (Pyridine) | ~158 - 162 | Highly deshielded due to attachment to ring nitrogen and the piperazine nitrogen. |

| C6 (Pyridine) | ~150 - 153 | Deshielded due to proximity to the ring nitrogen. |

| C4 (Pyridine) | ~138 - 141 | Deshielded due to the influence of the nitrile group. |

| C1'' (Phenyl) | ~135 - 138 | Quaternary carbon of the phenyl ring attached to the piperazine. |

| C2''-C6'' (Phenyl) | ~127 - 130 | Aromatic carbons of the phenyl ring. |

| C5 (Pyridine) | ~120 - 123 | Shielded relative to other pyridine carbons. |

| C7 (-CN) | ~117 - 119 | Characteristic chemical shift for a nitrile carbon. |

| C3 (Pyridine) | ~95 - 100 | Quaternary carbon, significantly shielded by its position and substitution pattern. |

| C2' (Piperazine) | ~60 - 65 | Methine carbon at the chiral center, deshielded by adjacent phenyl and nitrogen atoms. |

| Piperazine CH₂ | ~45 - 55 | Aliphatic carbons of the piperazine ring. Multiple signals are expected. |

| C8' (N-CH₃) | ~43 - 46 | Typical chemical shift for an N-methyl carbon. |

Structural Verification with 2D NMR

While 1D NMR provides the fundamental data, 2D NMR is indispensable for assembling the molecular puzzle and providing unambiguous assignments.[10]

-

COSY (Correlation Spectroscopy): This experiment confirms proton-proton connectivities.

-

Expected Correlations: Cross-peaks will be observed between H4-H5, H5-H6 on the pyridine ring. A complex network of correlations will be seen among the piperazine ring protons (H2', H3', H5', H6'), confirming their scalar coupling network.

-

-

HSQC (Heteronuclear Single Quantum Coherence): This experiment maps each proton to its directly attached carbon atom.

-

Self-Validation: It provides a direct and definitive link between the ¹H and ¹³C assignments. For example, the proton signal at ~2.4 ppm will show a correlation to the carbon signal at ~44 ppm, confirming the N-CH₃ group. The complex multiplets between 2.8-3.6 ppm will correlate to the piperazine carbons in the 45-55 ppm range.

-

-

HMBC (Heteronuclear Multiple Bond Correlation): This is arguably the most powerful experiment for determining the overall molecular architecture by revealing long-range (2-3 bond) C-H correlations.

Key Expected HMBC Correlations Diagram

Caption: Key expected HMBC correlations for structural confirmation.

Trustworthiness through HMBC:

-

Pyridine-Piperazine Link: The methine proton H2' on the piperazine ring should show a crucial correlation to the C2 and C6 carbons of the pyridine ring. This unequivocally confirms the point of attachment between the two ring systems.

-

Phenyl-Piperazine Link: H2' should also show correlations to the quaternary (C1'') and ortho (C2''/C6'') carbons of the phenyl ring, confirming its position.

-

N-Methyl Position: The methyl protons (H-C8') will show correlations to the C3' and C5' carbons of the piperazine ring, confirming that the methyl group is on N4'.

-

Nitrile Position: The pyridine protons H4 and H5 should show correlations to the nitrile carbon (C7), confirming its position at C3 of the pyridine ring.

By systematically analyzing these 1D and 2D NMR datasets, a complete, unambiguous, and self-validating assignment of the structure of this compound can be achieved with a high degree of confidence.

References

-

Reich, H. J. (n.d.). Structure Determination using Spectroscopy. University of Wisconsin. Retrieved from [Link]

-

Gottlieb, H. E., Kotlyar, V., & Nudelman, A. (1997). NMR Chemical Shifts of Common Laboratory Solvents as Trace Impurities. The Journal of Organic Chemistry, 62(21), 7512–7515. Available from: [Link]

-

Fulmer, G. R., Miller, A. J. M., Sherden, N. H., Gottlieb, H. E., Nudelman, A., Stoltz, B. M., Bercaw, J. E., & Goldberg, K. I. (2010). NMR Chemical Shifts of Trace Impurities: Common Laboratory Solvents, Organics, and Gases in Deuterated Solvents Relevant to the Organometallic Chemist. Organometallics, 29(9), 2176–2179. Available from: [Link]

-

PubChem. (n.d.). This compound. National Center for Biotechnology Information. Retrieved from [Link]

-

Pharmaffiliates. (n.d.). Mirtazapine-impurities. Retrieved from [Link]

-

Parella, T. (2013). Practical Guide to 2D NMR. SeRMN, Universitat Autònoma de Barcelona. Retrieved from [Link]

-

Bruker. (n.d.). NMR Spectrometer Operating Guides. Retrieved from [Link]

- Jacobsen, N. E. (2007). NMR Spectroscopy Explained: Simplified Theory, Applications and Examples for Organic Chemistry and Structural Biology. John Wiley & Sons.

- Claridge, T. D. W. (2016). High-Resolution NMR Techniques in Organic Chemistry (3rd ed.). Elsevier.

-

Castillo, A. M., Patiny, L., & Wist, J. (2011). Fast and Accurate Algorithm for the Simulation of NMR spectra of Large Spin Systems. Journal of Magnetic Resonance, 209(2), 123-130. Available from: [Link]

-